![molecular formula C14H22O6S2 B13782741 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid CAS No. 68310-32-7](/img/structure/B13782741.png)
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid is an organosulfur compound that belongs to the class of aromatic sulfonic acids. This compound is characterized by the presence of a benzene ring substituted with a sulfonic acid group and an alkyl ether sulfonyl group. It is a derivative of benzenesulfonic acid, which is known for its strong acidity and solubility in water and ethanol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid typically involves the sulfonation of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is treated with sulfur trioxide or concentrated sulfuric acid to introduce the sulfonic acid group . The alkyl ether sulfonyl group can be introduced through a subsequent reaction with an appropriate alkyl halide under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonyl chlorides or sulfonamides.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfides or thiols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as phosphorus pentachloride (PCl5) or sulfuryl chloride (SO2Cl2) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or diborane (B2H6) can be employed for reduction reactions.
Substitution: Typical reagents include halogens (Cl2, Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Sulfonyl chlorides, sulfonamides.
Reduction: Sulfides, thiols.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid involves its interaction with molecular targets through its sulfonic acid and alkyl ether sulfonyl groups. These functional groups can participate in hydrogen bonding, electrostatic interactions, and covalent bonding with target molecules . The compound can inhibit enzyme activity or disrupt cellular processes by modifying the structure and function of proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid: The simplest aromatic sulfonic acid, used as a starting material for the synthesis of more complex derivatives.
Methanesulfonic acid: A strong acid with applications in green chemistry and electrochemical processes.
Sulfonimidates: Organosulfur compounds with applications in medicinal chemistry and polymer synthesis.
Uniqueness
3-{[(6-Methylheptyl)oxy]sulfonyl}benzene-1-sulfonic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonic acid and alkyl ether sulfonyl groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Propiedades
Número CAS |
68310-32-7 |
|---|---|
Fórmula molecular |
C14H22O6S2 |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
3-(6-methylheptoxysulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C14H22O6S2/c1-12(2)7-4-3-5-10-20-22(18,19)14-9-6-8-13(11-14)21(15,16)17/h6,8-9,11-12H,3-5,7,10H2,1-2H3,(H,15,16,17) |
Clave InChI |
AGVKDMDEUHNXIQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCOS(=O)(=O)C1=CC=CC(=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


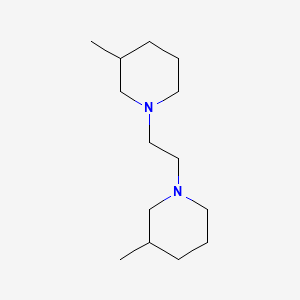
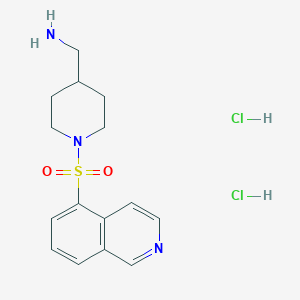
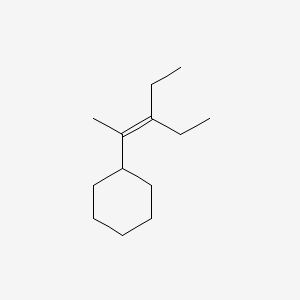
![3,8-Dimethyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione](/img/structure/B13782691.png)

![4-[4-[Bis(2-chloroethyl)amino]anilino]-2,6-dimethylphenol](/img/structure/B13782705.png)
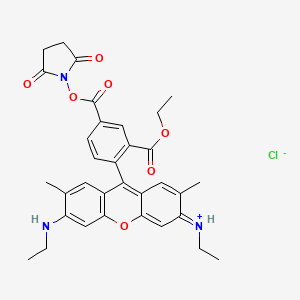
![(4Z)-4-[(3-bromophenyl)methylene]-2-methyl-oxazol-5-one](/img/structure/B13782715.png)
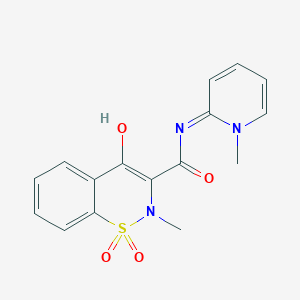
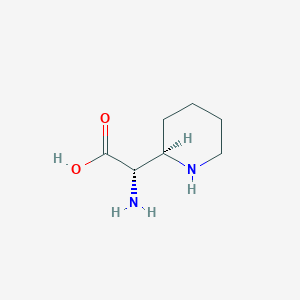
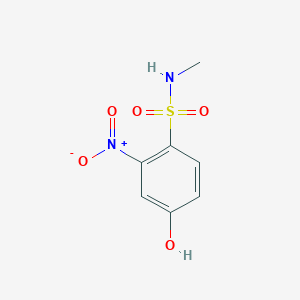
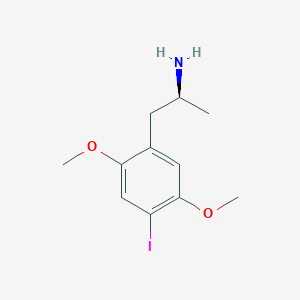

![N-[2-[2-(carbamoylamino)ethyl-ethylamino]ethyl]octadecanamide;diethyl hydrogen phosphate](/img/structure/B13782737.png)
